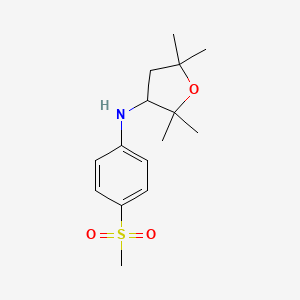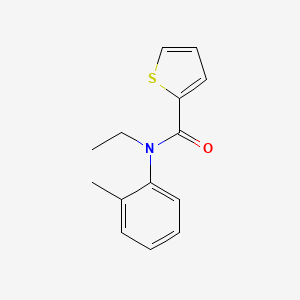
N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₅NO₂S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of thiophene-2-carboxylic acid with N-ethyl-N-(2-methylphenyl)amine under specific conditions. The reaction typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as thiophene-2-carboxylic acid amides.
Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In the field of medicine, this compound has been explored for its therapeutic properties. It has shown promise as an anti-inflammatory and analgesic agent, making it a candidate for the development of new drugs.
Industry: In industry, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and engineering.
Mecanismo De Acción
The mechanism by which N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
N-ethyl-N-(2-methylphenyl)formamide: A structurally similar compound with applications in organic synthesis.
N-ethyl-N-(2-methylphenyl)acetamide: Another related compound used in chemical research and industry.
N-ethyl-N-(2-methylphenyl)benzamide:
Uniqueness: N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide stands out due to its thiophene core, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-3-15(12-8-5-4-7-11(12)2)14(16)13-9-6-10-17-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSPXAWZUXGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chlorophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7600656.png)
![5-[(2,5-Difluorophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7600666.png)

![2-(1-aminocyclobutyl)-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7600691.png)

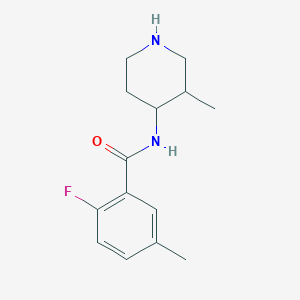
![2-(1-aminocyclobutyl)-N-[(2,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7600706.png)
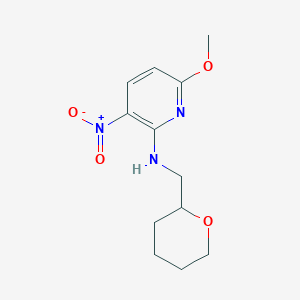
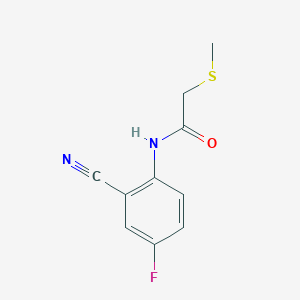

![imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B7600739.png)
![3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid](/img/structure/B7600752.png)
